5-(tert-Butyl)pyrimidine
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Overview
Description
5-(tert-Butyl)pyrimidine is an organic compound that belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tert-butyl group at the 5-position introduces steric hindrance, which can significantly influence the compound’s chemical reactivity and biological interactions. Pyrimidines are essential components of nucleic acids, and their derivatives have widespread applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction between tert-butyl methyl ketone and tert-butyronitrile . This reaction can be catalyzed by various reagents and conditions, such as acidic or basic environments, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
5-(tert-Butyl)pyrimidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to DNA and RNA interactions, given its structural similarity to nucleic acid bases.
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid replication and transcription .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups, which provide even greater steric hindrance and unique chemical properties.
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in various organic and medicinal chemistry applications.
Uniqueness: 5-(tert-Butyl)pyrimidine is unique due to the specific positioning of the tert-butyl group, which influences its reactivity and interactions differently compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications where steric hindrance and electronic effects are crucial.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-tert-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-8(2,3)7-4-9-6-10-5-7/h4-6H,1-3H3 |
InChI Key |
RNJGLDVYTATINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CN=C1 |
Origin of Product |
United States |
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